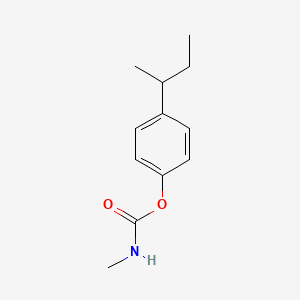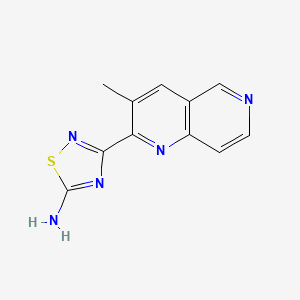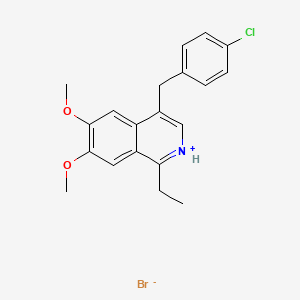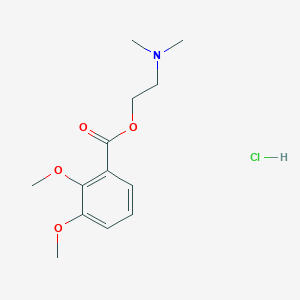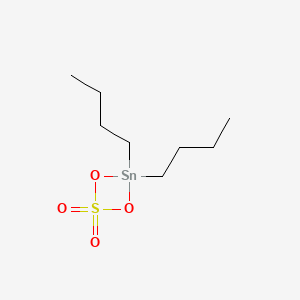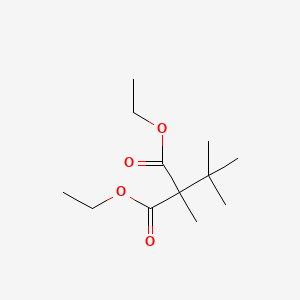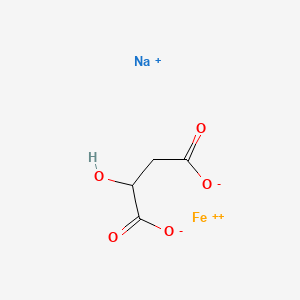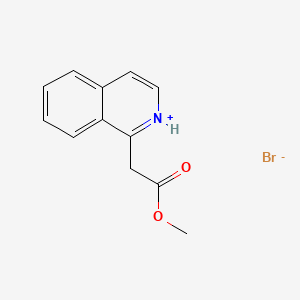
Isoquinolinium, methoxycarbonylmethyl-, bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoquinolinium, methoxycarbonylmethyl-, bromide is a quaternary ammonium salt derived from isoquinoline. Isoquinoline is a nitrogen-containing heterocyclic compound that is a structural component of many natural alkaloids. Isoquinolinium salts, including methoxycarbonylmethyl isoquinolinium bromide, are important in organic synthesis due to their ability to act as intermediates in the formation of various heterocyclic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoquinolinium, methoxycarbonylmethyl-, bromide typically involves the quaternization of isoquinoline with methoxycarbonylmethyl bromide. This reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of isoquinoline attacks the carbon atom of methoxycarbonylmethyl bromide, resulting in the formation of the quaternary ammonium salt .
Industrial Production Methods
Industrial production of isoquinolinium salts often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Isoquinolinium, methoxycarbonylmethyl-, bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.
Reduction: The isoquinolinium cation can be reduced to isoquinoline under specific conditions.
Oxidation: The compound can be oxidized to form isoquinolinium N-oxide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium methoxide. The reactions are typically carried out in polar solvents such as water or alcohols.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Major Products Formed
Nucleophilic Substitution: Products include isoquinolinium hydroxide, isoquinolinium cyanide, and isoquinolinium methoxide.
Reduction: The major product is isoquinoline.
Oxidation: The major product is isoquinolinium N-oxide.
Scientific Research Applications
Isoquinolinium, methoxycarbonylmethyl-, bromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a reagent in organic transformations.
Biology: Isoquinolinium salts are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some isoquinolinium derivatives are investigated for their potential use as neuromuscular blocking agents and other therapeutic applications.
Industry: Isoquinolinium salts are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of isoquinolinium, methoxycarbonylmethyl-, bromide involves its interaction with nucleophiles and electrophiles. The quaternary ammonium group makes the compound highly reactive towards nucleophiles, leading to various substitution reactions. In biological systems, isoquinolinium salts can interact with cellular components, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- Isoquinolinium, ethoxycarbonylmethyl-, bromide
- Isoquinolinium, cyanomethyl-, bromide
- Isoquinolinium, methyl-, bromide
Uniqueness
Isoquinolinium, methoxycarbonylmethyl-, bromide is unique due to the presence of the methoxycarbonylmethyl group, which imparts specific reactivity and properties. This compound is particularly useful in organic synthesis as it can serve as a versatile intermediate for the preparation of various heterocyclic compounds. Its reactivity towards nucleophiles and its potential biological activities make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
55841-58-2 |
|---|---|
Molecular Formula |
C12H12BrNO2 |
Molecular Weight |
282.13 g/mol |
IUPAC Name |
methyl 2-isoquinolin-2-ium-1-ylacetate;bromide |
InChI |
InChI=1S/C12H11NO2.BrH/c1-15-12(14)8-11-10-5-3-2-4-9(10)6-7-13-11;/h2-7H,8H2,1H3;1H |
InChI Key |
KUMUSIFXECKUCC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=[NH+]C=CC2=CC=CC=C21.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


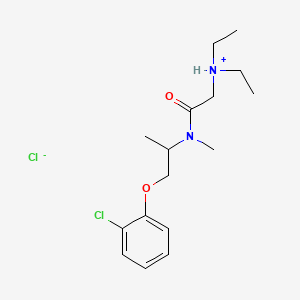
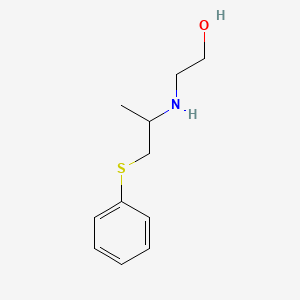
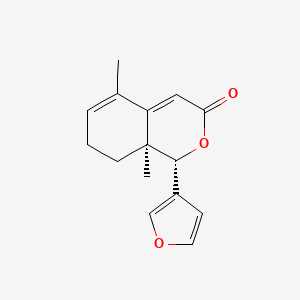
![(2R)-5,5,5-trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanamide](/img/structure/B13749996.png)


